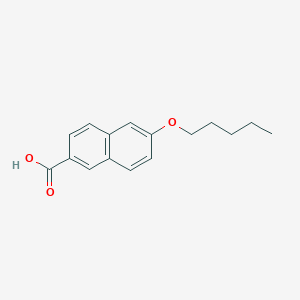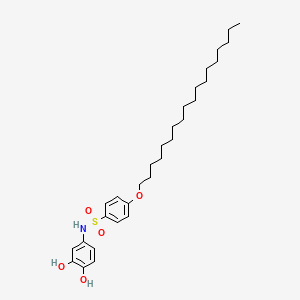
N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a long alkyl chain and a dihydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Attachment of the octadecyloxy group: This step involves the etherification of a phenol with an octadecyl halide in the presence of a base.
Introduction of the dihydroxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the sulfonamide group suggests potential inhibition of enzymes that recognize sulfonamide moieties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dihydroxyphenyl)benzenesulfonamide: Lacks the octadecyloxy group.
4-(Octadecyloxy)benzenesulfonamide: Lacks the dihydroxyphenyl group.
N-(3,4-Dihydroxyphenyl)-4-methoxybenzenesulfonamide: Has a methoxy group instead of an octadecyloxy group.
Uniqueness
N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide is unique due to the combination of a long alkyl chain, a dihydroxyphenyl group, and a sulfonamide group, which may confer distinct physical, chemical, and biological properties.
Propriétés
Numéro CAS |
143131-46-8 |
|---|---|
Formule moléculaire |
C30H47NO5S |
Poids moléculaire |
533.8 g/mol |
Nom IUPAC |
N-(3,4-dihydroxyphenyl)-4-octadecoxybenzenesulfonamide |
InChI |
InChI=1S/C30H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-36-27-19-21-28(22-20-27)37(34,35)31-26-18-23-29(32)30(33)25-26/h18-23,25,31-33H,2-17,24H2,1H3 |
Clé InChI |
KUQWCLNMSQRSOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


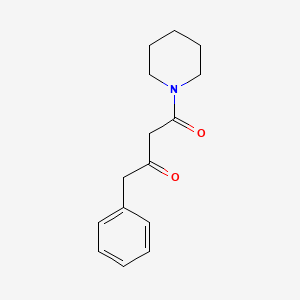
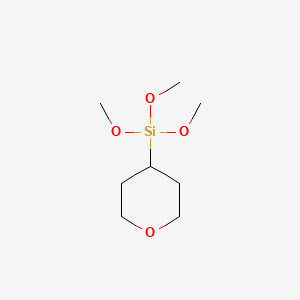
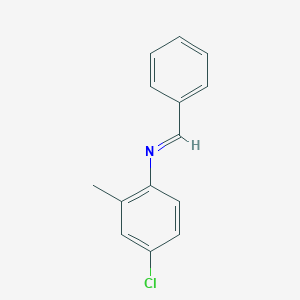
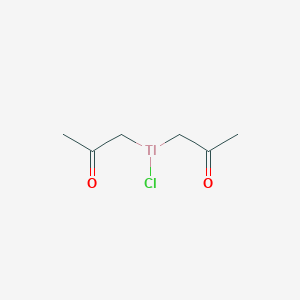
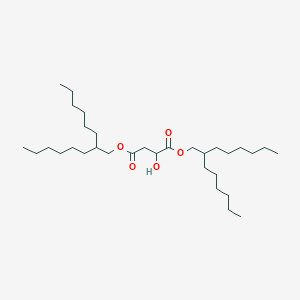
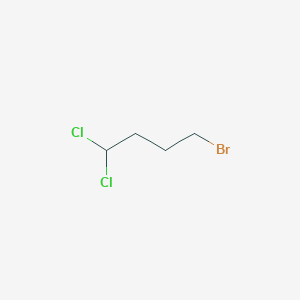
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
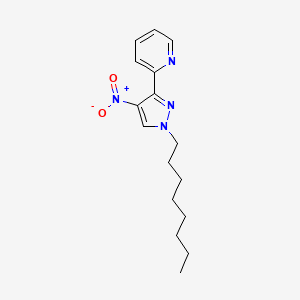


![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
